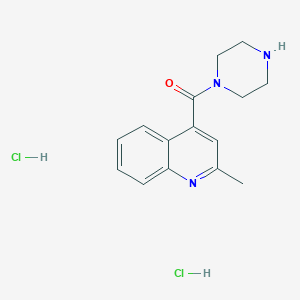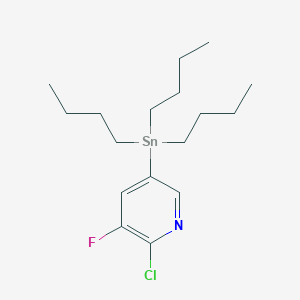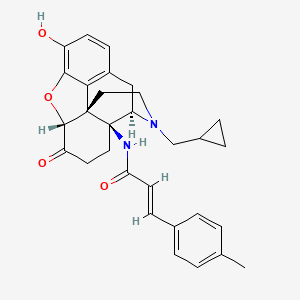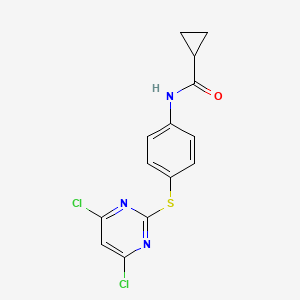
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine to generate a benzal chloride product, and then performing heating hydrolysis on the benzal chloride product . Another example is the microwave-assisted synthesis of novel fluorinated 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of related compounds can be determined using various techniques such as 1H NMR and FTIR spectroscopy, MS, and HRMS . A 19F-centred NMR analysis can be particularly useful for the structure determination of mono-fluorinated compounds .Chemical Reactions Analysis
4-Fluorobromobenzene, a mixed aryl halide with the formula C6H4BrF, is a derivative of benzene, with a bromine atom bonded para to a fluorine atom. It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be analyzed using 19F NMR. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Piperazine derivatives, particularly those modified with fluorinated moieties, have demonstrated significant potential in the development of new antimicrobial agents. For example, studies have shown that fluoroquinolone derivatives with piperazinyl moieties exhibit promising growth inhibition against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (Chen, Lin, Lee, & Hu, 2013). This suggests that structurally related compounds like 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate could also be explored for their antimicrobial properties.
Synthesis and Labeling Techniques
Research on the synthesis and labeling of fluoroquinolones with radioactive isotopes like fluorine-18 indicates the potential for developing novel diagnostic tools and therapeutic agents. The methodology applied in these studies could be adapted for compounds like 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate to create radiolabeled versions for use in positron emission tomography (PET) imaging or targeted therapy (Langer, Mitterhauser, Wadsak, Brunner, Müller, Kletter, & Müller, 2003).
Structural Studies and Drug Design
The detailed structural analysis of piperazine derivatives, as seen in crystallographic studies, provides critical insights into their conformations and interactions, which are essential for drug design. The conformational details of these compounds contribute to understanding their biological activity and optimizing their pharmaceutical properties (Faizi, Ahmad, & Golenya, 2016). Such structural insights are invaluable for the development of new drugs based on the piperazine scaffold.
Novel Antiviral Agents
Piperazine derivatives have also been explored as potential antiviral agents, particularly as inhibitors of HIV-1 entry. Research in this area demonstrates the versatility of piperazine derivatives in being modified to target various steps in the viral lifecycle, suggesting a possible research direction for compounds like 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate in antiviral drug development (Dong, Lu, Li, Wang, Lu, Jiang, & Dai, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to target beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases.
Mode of Action
Based on the structural similarity to 4-(4-fluorobenzyl)piperidine, it may interact with its target enzyme in a similar manner
Biochemical Pathways
If it does indeed target beta-secretase 1 like its structural analog, it could potentially influence the amyloidogenic pathway in neurons . This pathway is involved in the production and accumulation of beta-amyloid peptides, which are implicated in neurodegenerative diseases.
Result of Action
If it acts similarly to its structural analog, it could potentially influence the production of beta-amyloid peptides in neurons . This could have implications for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNDGKTCWLSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-45-2 | |
| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)
![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)






![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)
![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)
